molecular formula C7H7N3O B1142666 6-Methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1260664-24-1

6-Methoxy-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1142666
CAS No.: 1260664-24-1
M. Wt: 149.153
InChI Key: XEQKQZRITLAWDD-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring The methoxy group at the 6th position of the pyrazole ring adds to its unique chemical properties

Scientific Research Applications

6-Methoxy-1H-pyrazolo[3,4-B]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored as a scaffold for developing anticancer agents, anti-inflammatory drugs, and central nervous system modulators.

    Industry: Utilized in the development of agrochemicals and materials science for its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methoxypyrazole with 2-chloropyridine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products:

    Oxidation: 6-Hydroxy-1H-pyrazolo[3,4-B]pyridine.

    Reduction: Dihydro-6-methoxy-1H-pyrazolo[3,4-B]pyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-B]pyridine: Lacks the methoxy group, resulting in different chemical properties and biological activities.

    6-Hydroxy-1H-pyrazolo[3,4-B]pyridine: An oxidized derivative with distinct reactivity.

    Dihydro-6-methoxy-1H-pyrazolo[3,4-B]pyridine: A reduced form with altered electronic properties.

Uniqueness: 6-Methoxy-1H-pyrazolo[3,4-B]pyridine stands out due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group enhances its potential as a drug candidate by improving its pharmacokinetic properties and target specificity.

Properties

IUPAC Name

6-methoxy-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-3-2-5-4-8-10-7(5)9-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQKQZRITLAWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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